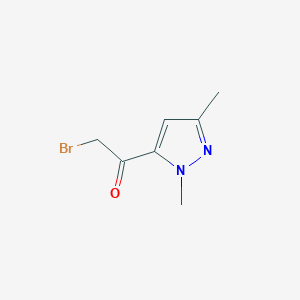
3-(2-Oxoethyl)benzonitrile
Übersicht
Beschreibung
3-(2-Oxoethyl)benzonitrile , also known as 2-(Benzonitrile)acetaldehyde , is an organic compound with the chemical formula C₉H₇NO. It combines a benzene ring, a nitrile group, and an acetaldehyde moiety. The compound exhibits interesting reactivity due to its functional groups.
Synthesis Analysis
The synthesis of 3-(2-Oxoethyl)benzonitrile involves various methods, including Knoevenagel condensation . In this reaction, benzaldehyde (or its derivatives) reacts with malononitrile or ethyl cyanoacetate in the presence of a base (such as sodium ethoxide) to yield the desired product. The condensation occurs at the α-carbon of the aldehyde, leading to the formation of the nitrile group.
Molecular Structure Analysis
The molecular structure of 3-(2-Oxoethyl)benzonitrile consists of the following components:
- A benzene ring (aromatic system)
- An acetaldehyde group (CH₃CHO)
- A nitrile group (CN)
The compound’s planar geometry arises from the conjugation between the aromatic ring and the nitrile group.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, 3-(2-Oxoethyl)benzonitrile can undergo hydrolysis to yield benzoic acid and acetaldehyde.
- Reduction : Reduction with hydrogen gas and a catalyst can convert the nitrile group to the corresponding primary amine.
- Substitution Reactions : The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 60-70°C
- Boiling Point : Around 250-260°C
- Solubility : Soluble in organic solvents (e.g., acetone, ethanol) but sparingly soluble in water.
- Odor : Aromatic, reminiscent of benzaldehyde.
Wissenschaftliche Forschungsanwendungen
Solar Cell Applications
Benzonitrile derivatives, including 3-(2-Oxoethyl)benzonitrile, have shown promise in the field of solar energy. For instance, a study by Latini et al. (2014) demonstrated the beneficial effects of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs). The use of benzonitrile ensured long-term stability and satisfactory efficiencies in these solar cells, marking an important step towards economically viable and stable solar energy devices.
Catalysis and Chemical Reactions
Benzonitrile compounds are also significant in catalysis and various chemical reactions. A study by Wali et al. (1998) explored the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, producing benzonitrile as a product. This research highlighted the potential of benzonitrile compounds in catalyzing reactions involving aromatic and aliphatic esters.
Corrosion Inhibition
In the field of materials science, particularly corrosion inhibition, benzonitrile derivatives have shown effectiveness. Chaouiki et al. (2018) synthesized benzonitrile derivatives and evaluated them as corrosion inhibitors for mild steel. Their research indicated that these compounds were excellent corrosion inhibitors, pointing to their potential application in protecting metals from corrosive environments.
Photocatalytic Reduction
Benzonitrile derivatives have been studied for their role in photocatalytic reduction. Imamura et al. (2013) investigated the photocatalytic reduction of benzonitrile to benzylamine using palladium-loaded titanium(IV) oxide. This research contributes to the understanding of photocatalytic processes and their applications in chemical synthesis.
Environmental Applications
The environmental degradation of benzonitrile compounds has also been a subject of study. Harper (1977) researched the fungal degradation of benzonitrile, revealing its biodegradation pathway via a fungus that used benzonitrile as its sole carbon and nitrogen source. This study is crucial for understanding the environmental impact and biodegradation of benzonitrile compounds.
Safety And Hazards
- Toxicity : 3-(2-Oxoethyl)benzonitrile is toxic if ingested, inhaled, or absorbed through the skin.
- Irritant : It can irritate the eyes, skin, and respiratory tract.
- Flammability : The compound is flammable; handle with care.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Zukünftige Richtungen
Research on 3-(2-Oxoethyl)benzonitrile should explore:
- Biological Activity : Investigate its potential as a drug lead or bioactive compound.
- Derivatives : Synthesize derivatives with modified functional groups for improved properties.
- Reaction Mechanisms : Further elucidate its reactivity and mechanisms.
Eigenschaften
IUPAC Name |
3-(2-oxoethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLIBSBJYAKITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591415 | |
| Record name | 3-(2-Oxoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxoethyl)benzonitrile | |
CAS RN |
109346-98-7 | |
| Record name | 3-(2-Oxoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)








